Chemical Structure and Properties of 3-Vinylbenzo[b]thiophene: A Technical Guide for Advanced Synthetic Applications
Chemical Structure and Properties of 3-Vinylbenzo[b]thiophene: A Technical Guide for Advanced Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and materials science, functionalized heterocycles serve as foundational scaffolds. 3-Vinylbenzo[b]thiophene (3-VBT) has emerged as a highly versatile, electron-rich building block. The strategic placement of the vinyl group at the C3 position of the benzothiophene core creates a highly conjugated
This technical whitepaper provides an in-depth analysis of the physicochemical properties, validated synthesis methodologies, and advanced catalytic reactivities of 3-vinylbenzo[b]thiophene, specifically tailored for researchers and application scientists in synthetic chemistry.
Physicochemical Profiling & Structural Analysis
3-Vinylbenzo[b]thiophene (CAS RN: 6889-73-2)[1] is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a thiophene ring, with a vinyl substituent at the 3-position.
-
Molecular Formula: C₁₀H₈S
-
Molecular Weight: 160.23 g/mol [1]
-
Electronic Properties: The sulfur atom in the benzothiophene core donates electron density into the aromatic system, which extends into the C3-vinyl group via
-conjugation. This extended conjugation makes the vinyl alkene highly reactive toward both electrophilic addition and transition-metal-catalyzed cross-coupling, while the aromatic stabilization energy of the thiophene ring allows for controlled dearomatization under specific catalytic conditions[2].
Synthesis Methodology: The Wittig Olefination Route
While various cross-coupling methods (such as the Heck reaction) can generate vinyl heterocycles, the most reliable and scalable method for synthesizing 3-VBT in a laboratory setting is the Wittig olefination of benzothiophene-3-carbaldehyde[3].
Causality in Experimental Design
The protocol relies on the generation of a reactive phosphonium ylide. The use of a strong base (
Step-by-Step Experimental Protocol
Reagents: Benzothiophene-3-carbaldehyde (1.0 equiv), Methyltriphenylphosphonium iodide or bromide (1.1–1.2 equiv),
-
Ylide Generation: Flame-dry a Schlenk flask and equip it with a magnetic stir bar. Charge the flask with methyltriphenylphosphonium iodide (1.1 equiv) and anhydrous THF (0.2 M concentration) under an inert nitrogen or argon atmosphere.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add
-BuLi (1.1 equiv) dropwise via syringe. The reaction mixture will typically turn a deep yellow or orange, indicating the formation of the active phosphonium ylide. Stir for 30–40 minutes at 0 °C[3]. -
Carbonyl Addition: Dissolve benzothiophene-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via silica gel flash column chromatography (typically using hexanes as the eluent) to isolate 3-vinylbenzo[b]thiophene as a clear to pale-yellow oil[4].
Step-by-step Wittig olefination workflow for synthesizing 3-vinylbenzo[b]thiophene.
Advanced Reactivity & Catalytic Transformations
3-Vinylbenzo[b]thiophene is not merely an end-product; it is a highly prized pronucleophile and substrate in advanced asymmetric catalysis.
Ligand-Controlled Regiodivergent 1,2-Addition (Cu-Catalyzed)
One of the most groundbreaking applications of 3-VBT is its use in asymmetric carbonyl 1,2-addition reactions. By employing a copper catalyst alongside specific chiral ligands, researchers can dictate the regioselectivity of the addition, leading to either exocyclic or dearomatized products[2].
-
Mechanistic Causality: The Cu-catalyst forms an allyl-copper intermediate with the vinyl heteroarene. When a C1-symmetric ligand (e.g., (R)-3H-QuinoxP*) is used, steric and electronic parameters drive the nucleophilic attack from the exocyclic carbon, preserving the aromaticity of the benzothiophene ring. Conversely, utilizing a different ancillary ligand (e.g., L4) alters the transition state geometry, forcing the attack to occur from the ring carbon, thereby dearomatizing the benzothiophene core to yield a functionalized 2,3-dihydrobenzo[b]thiophene scaffold[2].
Ligand-controlled regiodivergent 1,2-addition pathways of 3-vinylbenzo[b]thiophene.
Rhodium-Catalyzed Alkene Hydroacylation
3-VBT derivatives (such as 3-vinylbenzothiophene-2-carboxaldehydes) undergo highly efficient Rh-catalyzed intramolecular alkene hydroacylation. This transformation generates complex polycyclic sulfur heterocycles (ketones) in moderate-to-high yields (71–91%) with exceptional enantioselectivities (97–99% ee)[5]. The rigid planar structure of the benzothiophene ensures that the rhodium-acyl intermediate is perfectly pre-organized for migratory insertion into the pendant vinyl group.
Copper-Catalyzed Formylation of Alkenyl C–H Bonds
In late-stage functionalization, 3-VBT can undergo direct formylation of its alkenyl C–H bonds using commercially available BrCHCl₂ as a stoichiometric formylating reagent. This copper-catalyzed bifunctionalization proceeds via a carbocation process followed by dehydration, yielding α,β-unsaturated aldehydes in synthetically useful yields (~75%)[6].
Quantitative Data Presentation
The table below summarizes the field-proven performance metrics of 3-VBT across the advanced catalytic workflows discussed above.
| Reaction Type | Catalyst / Reagent System | Major Product Scaffold | Yield (%) | Selectivity Metric |
| Asymmetric 1,2-Addition (Exocyclic) | Cu / (R)-3H-QuinoxP* | Exocyclic chiral alcohol | 60–85% | >20:1 rr, >99:1 er[2] |
| Asymmetric 1,2-Addition (Dearomative) | Cu / Ligand L4 | Saturated dihydrobenzothiophene | 65–80% | >20:1 rr, >99:1 er[2] |
| Alkene Hydroacylation | Rh-Catalyst | Polycyclic sulfur heterocycle | 71–91% | 97–99% ee[5] |
| Alkenyl C-H Formylation | Cu / BrCHCl₂ | α,β-unsaturated aldehyde | ~75% | High chemoselectivity[6] |
Conclusion
For drug development professionals, moving from flat, two-dimensional aromatic rings to complex, three-dimensional saturated heterocycles is a primary objective to improve pharmacokinetics and target binding. 3-Vinylbenzo[b]thiophene stands out as a premier pronucleophile to achieve this. Through rigorous control of reaction conditions—whether via Wittig synthesis for its preparation or precise ligand selection for its downstream functionalization—3-VBT enables the rapid construction of highly enantioenriched, polycyclic architectures.
References
-
Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link][2]
-
Catalytic, Enantioselective Synthesis of Polycyclic Nitrogen, Oxygen, and Sulfur Heterocycles via Rh-Catalyzed Alkene Hydroacylation Source: Organic Letters / ACS Publications URL:[Link][5]
-
Copper-catalyzed formylation of alkenyl C–H bonds using BrCHCl₂ as a stoichiometric formylating reagent Source: Chemical Science / Royal Society of Chemistry (RSC) URL:[Link][6]
-
Dissertation: Synthesis of 3-Vinylbenzo[b]thiophene via Wittig Olefination Source: Publikationsserver der Universität Regensburg URL:[Link][3]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed formylation of alkenyl C–H bonds using BrCHCl 2 as a stoichiometric formylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00210J [pubs.rsc.org]
